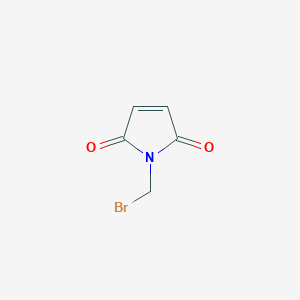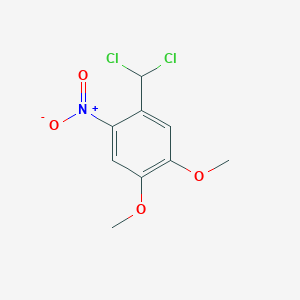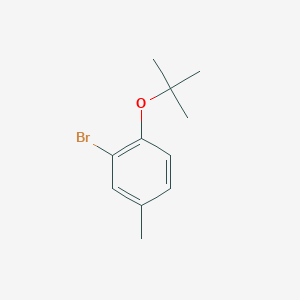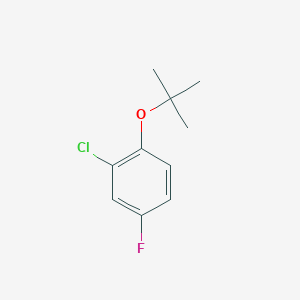
4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid is an organic compound characterized by the presence of a difluoroethyl group and a methyl group attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as the difluoroalkylating reagent . This reaction is carried out under specific conditions to ensure the successful attachment of the difluoroethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoroalkylation processes, utilizing cost-effective and abundant raw materials such as 1,1-difluoroethyl chloride. The reaction conditions are optimized to maximize yield and purity, often involving the use of transition metal catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions: 4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The difluoroethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized aromatic compounds .
Scientific Research Applications
4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It is used in the design and synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group can influence the compound’s electronic properties, enhancing its ability to interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent in similar synthetic processes.
4-(1,1-Difluoroethyl)benzenesulfonyl chloride: Another compound with a difluoroethyl group, used in organic synthesis.
Uniqueness: 4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid stands out due to its specific combination of a difluoroethyl group and a methyl group on a benzoic acid core. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
4-(1,1-difluoroethyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-6-5-7(10(2,11)12)3-4-8(6)9(13)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
UZPBCDBMOUBHQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine](/img/structure/B13691384.png)
![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)








![2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B13691435.png)

![Ethyl (S,E)-4-[(S)-2-(Boc-amino)-N,3,3-trimethylbutanamido]-2,5-dimethyl-2-hexenoate](/img/structure/B13691449.png)

